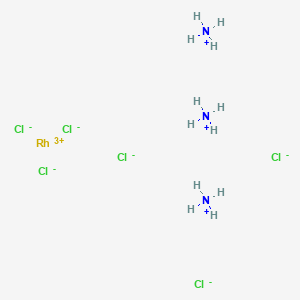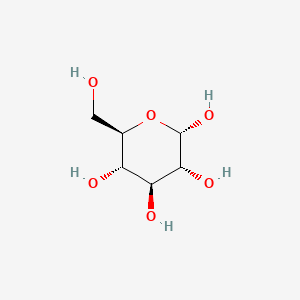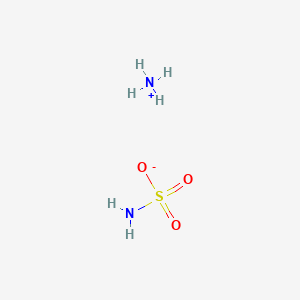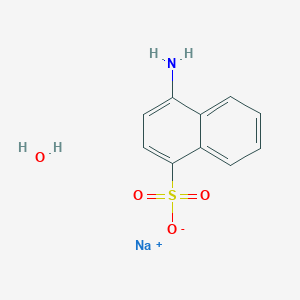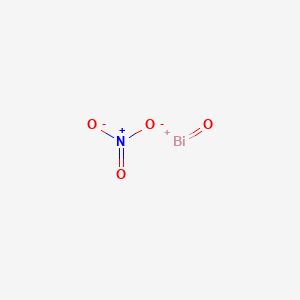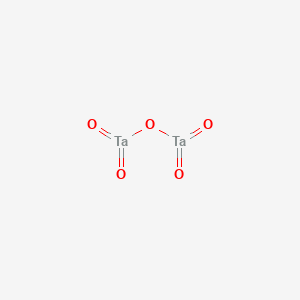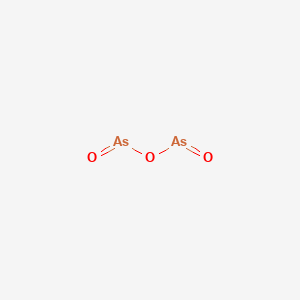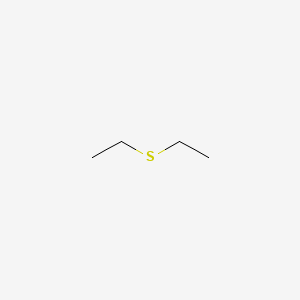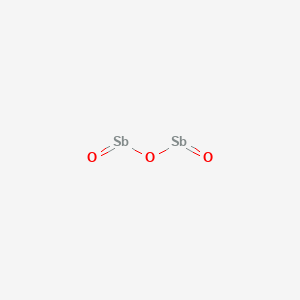
Antimony(III) oxide
Descripción general
Descripción
It is predominantly used as a flame retardant and is a vital element in various industries, including plastics, textiles, rubber, and electronics . This compound appears as a white crystalline solid and has a molecular weight of approximately 291.52 g/mol . It exhibits poor solubility in water but dissolves readily in acids .
Aplicaciones Científicas De Investigación
Antimony(III) oxide has a wide range of applications in scientific research:
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Antimonous oxide, also known as Antimony (III) oxide, is a critical chemical compound with the formula Sb2O3 It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties .
Mode of Action
It’s known that Antimonous oxide can dissolve in aqueous solutions with hydrolysis . This property allows it to interact with various biological molecules and systems.
Biochemical Pathways
It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that antimonous oxide can dissolve in aqueous solutions with hydrolysis , which could potentially impact its bioavailability.
Result of Action
It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially lead to various molecular and cellular effects.
Action Environment
It’s known that antimonous oxide can interact with various biological molecules and systems due to its chemical properties . These interactions could potentially be influenced by various environmental factors.
Análisis Bioquímico
Biochemical Properties
Antimonous oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in a study involving hydroxyapatite/Antimonous oxide/Graphene Oxide mixed systems, it was found that the composite’s microhardness was enhanced, indicating a potential improvement in mechanical behavior .
Cellular Effects
The effects of Antimonous oxide on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, the composite of hydroxyapatite/Antimonous oxide/Graphene Oxide showed the highest viability with 98.4±0.8%, indicating a positive impact on cellular function .
Molecular Mechanism
Antimonous oxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the oxygenated mineral trioxide offers reactive oxygen species (ROS) which could explain the progression in the introduced antibacterial behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antimony(III) oxide can be synthesized through the roasting of stibnite ore (Sb₂S₃), which gives off antimonous oxide as a fume. This fume is then collected and sold as a powder . Another method involves the oxidation of antimony metal in the presence of air . The reaction is exothermic and can be described by the equation: [ 4 \text{Sb} + 3 \text{O}_2 \rightarrow 2 \text{Sb}_2 \text{O}_3 ]
Industrial Production Methods: In industrial settings, antimonous oxide is produced using a stibium trioxide stove for autothermal oxidation volatilization . This method involves heating metallic antimony in a furnace at around 800°C and blowing air into the melt. The antimonous oxide steam generated is extracted and cooled to form solid antimonous oxide .
Types of Reactions:
Oxidation: this compound can be further oxidized to form antimony pentoxide (Sb₂O₅).
Reduction: It can be reduced back to metallic antimony using reducing agents like hydrogen or carbon.
Substitution: this compound can react with halogens to form antimony halides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Typically involves reducing agents like hydrogen or carbon at high temperatures.
Substitution: Halogens like chlorine or bromine are used under controlled conditions.
Major Products:
Oxidation: Antimony pentoxide (Sb₂O₅)
Reduction: Metallic antimony (Sb)
Substitution: Antimony halides (e.g., antimony trichloride)
Comparación Con Compuestos Similares
- Antimony pentoxide (Sb₂O₅)
- Antimony trisulfide (Sb₂S₃)
- Arsenic trioxide (As₂O₃)
- Bismuth trioxide (Bi₂O₃)
Comparison: Antimony(III) oxide is unique in its dual polymorphic forms: a stable senarmontite form and a metastable valentinite form . It is primarily used as a flame retardant, whereas antimony pentoxide is more commonly used as a catalyst and in glass formulations . Antimony trisulfide is used in pyrotechnics and as a pigment, while arsenic trioxide and bismuth trioxide have applications in medicine and electronics .
Propiedades
IUPAC Name |
oxo(oxostibanyloxy)stibane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sb | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCOVFLJGNWWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sb]O[Sb]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023880 | |
| Record name | Antimony trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309-64-4 | |
| Record name | Antimony trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: How does antimonous oxide contribute to flame retardancy?
A: Antimonous oxide acts as a synergist with halogenated flame retardants. [, , ] During combustion, halogenated compounds release hydrogen halide gases. Antimonous oxide reacts with these gases to form antimony halides, which are non-combustible and denser than air. These halides effectively starve the flame of oxygen and create a physical barrier, slowing down or stopping the burning process. [, ]
Q2: Are there any alternatives to using antimonous oxide as a flame retardant synergist?
A: Yes, researchers are exploring alternatives due to potential environmental concerns associated with antimony compounds. [, ] Some promising options include:
- Ardealite powder: This mineral has been shown to effectively replace antimonous oxide in polyamide materials, offering cost advantages and reducing reliance on antimony. []
- Zinc borate: This compound exhibits synergistic flame-retardant effects when combined with metal hydroxides like aluminum hydroxide and magnesium hydroxide. [, ]
- Antimony sodium silicon composite flame retardant: This novel material aims to provide similar flame-retardant properties while potentially reducing the amount of antimonous oxide needed. []
Q3: How does the size of antimonous oxide particles affect its flame-retardant properties?
A: Using nano-sized antimonous oxide has been shown to improve its effectiveness as a flame retardant. [] Smaller particles disperse more readily within the polymer matrix, creating a more homogeneous distribution and enhancing their interaction with halogenated flame retardants during combustion. []
Q4: Can antimonous oxide be incorporated into various materials?
A4: Yes, antimonous oxide demonstrates compatibility with a wide range of materials, including:
- Polymers: Antimonous oxide is commonly used in ethylene-propylene rubber, acrylonitrile butadiene styrene (ABS), polyamide, polyvinyl chloride (PVC), and polystyrene. [, , , , , , ]
- Coatings: It can be incorporated into water-based fire-retardant coatings for polyurethane foams. []
- Glass: Antimonous oxide is used in the production of low-warpage solar cell aluminum-back paste by adding hollow glass beads. []
Q5: What is the molecular formula and weight of antimonous oxide?
A5: Antimonous oxide has the molecular formula Sb2O3 and a molecular weight of 291.52 g/mol.
Q6: Are there different crystal structures of antimonous oxide?
A: Yes, antimonous oxide exists in two main crystalline forms: cubic (senarmontite) and orthorhombic (valentinite). [] These forms differ in their arrangement of antimony and oxygen atoms, potentially influencing their physical and chemical properties.
Q7: What are the environmental concerns associated with antimonous oxide?
A: While antimonous oxide itself may not be highly toxic, there are concerns about the potential release of antimony compounds during manufacturing, use, and disposal of products containing it. [, ] These compounds can leach into the environment and potentially pose risks to human health and ecosystems.
Q8: Are there efforts to mitigate the environmental impact of antimonous oxide?
A8: Yes, researchers and manufacturers are actively seeking ways to reduce the environmental footprint of antimonous oxide. Some strategies include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)
![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)
